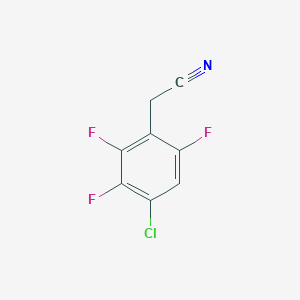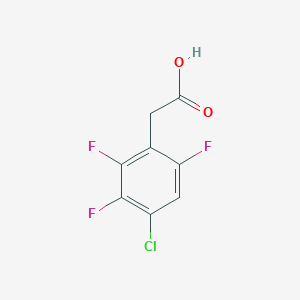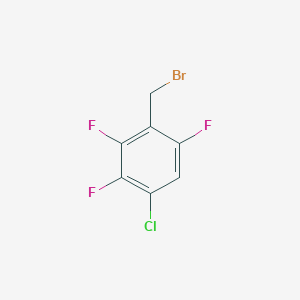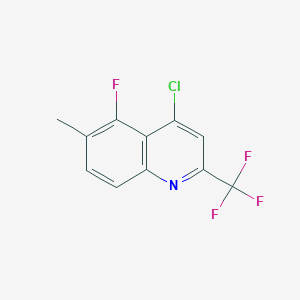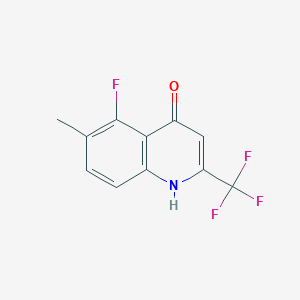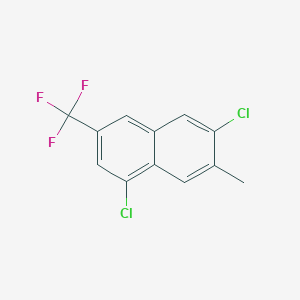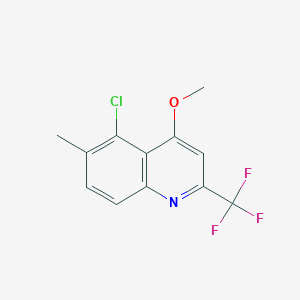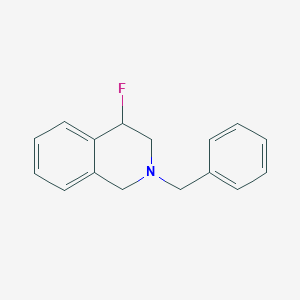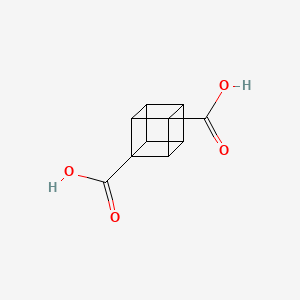
Cubane-1,3-dicarboxylic acid
描述
Cubane-1,3-dicarboxylic acid is a derivative of cubane, a highly strained hydrocarbon with a cubic structure Cubane itself is a fascinating molecule due to its unique geometry, where eight carbon atoms are arranged at the corners of a cube This structure imparts significant strain to the molecule, making it highly reactive
准备方法
The synthesis of cubane-1,3-dicarboxylic acid involves several steps, starting from readily available precursors. One common method involves the following steps:
Starting Material: The synthesis begins with cyclopentanone.
Bromination: Cyclopentanone is brominated using N-bromosuccinimide to introduce allylic bromine atoms.
Diels-Alder Reaction: The brominated compound undergoes a Diels-Alder reaction to form a dimer.
Photochemical Cycloaddition: The dimer is subjected to a photochemical [2+2] cycloaddition to form a cage-like structure.
Favorskii Rearrangement: The cage-like structure undergoes a Favorskii rearrangement to introduce carboxylic acid groups.
Decarboxylation: The final step involves decarboxylation to yield this compound
化学反应分析
Cubane-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acids to alcohols or other functional groups.
Substitution: The strained nature of the cubane ring makes it susceptible to nucleophilic substitution reactions.
Esterification: The carboxylic acid groups can react with alcohols to form esters
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions include esters, alcohols, and substituted cubane derivatives.
科学研究应用
Cubane-1,3-dicarboxylic acid has several scientific research applications:
Biology: Cubane derivatives are explored as bioisosteres for benzene rings in drug design, potentially leading to new pharmaceuticals with improved properties.
Medicine: The high energy density of cubane derivatives makes them candidates for use in high-energy materials, such as explosives and propellants.
Industry: This compound and its derivatives are investigated for their potential use in nanotechnology and materials science
作用机制
The mechanism by which cubane-1,3-dicarboxylic acid exerts its effects is primarily related to its highly strained structure. The strain in the cubane ring makes it highly reactive, allowing it to participate in various chemical reactions. The carboxylic acid groups can interact with molecular targets through hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .
相似化合物的比较
Cubane-1,3-dicarboxylic acid can be compared with other similar compounds, such as:
Cubane-1,4-dicarboxylic acid: Another cubane derivative with carboxylic acid groups at the 1 and 4 positions. It shares similar reactivity but differs in the position of functional groups.
Bicyclo[1.1.1]pentane derivatives:
Bicyclo[2.2.2]octane derivatives: These compounds have a less strained structure compared to cubane but are still of interest in materials science and drug design
属性
IUPAC Name |
cubane-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-7(12)9-3-1-4-2(3)6(9)10(4,5(1)9)8(13)14/h1-6H,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXBGIYGYSEKEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C4C1C5(C2C3(C45)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate](/img/structure/B3042218.png)
![(2Z)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid](/img/structure/B3042219.png)
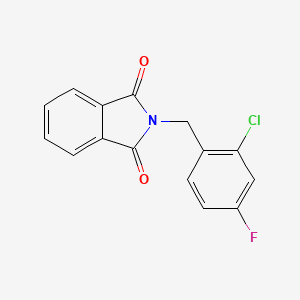
![3-[4-(trifluoromethyl)phenoxy]propanoic Acid](/img/structure/B3042221.png)
